Field: Medicinal Chemistry
Results: These derivatives are used as histone deacetylase inhibitors and have shown antitumor activity.
Field: Pharmaceutical Chemistry
Summary: 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride is also a reagent in the synthesis of Cefbuperazone.
Results: Cefbuperazone is a second-generation cephalosporin antibiotic.
Results: These compounds were evaluated for their inhibitory activities toward acetylcholinesterase (AChE) by Ellman method and IC50 values were presented.
4-Ethyl-piperazine-1-carbonyl chloride is a chemical compound with the molecular formula C₇H₁₃ClN₂O and a molecular weight of approximately 176.64 g/mol. It is classified as a carbonyl chloride derivative of piperazine, which is a cyclic amine. The compound features an ethyl group at the fourth position of the piperazine ring and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
These reactions are essential for synthesizing more complex molecules in medicinal chemistry .
The synthesis of 4-Ethyl-piperazine-1-carbonyl chloride can be achieved through several methods:
4-Ethyl-piperazine-1-carbonyl chloride is primarily used in:
Interaction studies involving 4-Ethyl-piperazine-1-carbonyl chloride focus on its reactivity with various nucleophiles and its role as an intermediate in drug synthesis. These studies help to elucidate its potential interactions within biological systems and its efficacy as a precursor for therapeutic agents. Specific studies may include:
4-Ethyl-piperazine-1-carbonyl chloride is unique due to its specific substitution pattern on the piperazine ring, which influences its reactivity and biological activity compared to other similar compounds. Its ethyl group enhances lipophilicity, potentially improving membrane permeability for pharmacological applications .